2-Amino-7,8-dimethyl-3-ethylquinoline
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Overview
Description
2-Amino-7,8-dimethyl-3-ethylquinoline is a chemical compound with the molecular formula C13H16N2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7,8-dimethyl-3-ethylquinoline typically involves the reaction of appropriate substituted anilines with ethyl acetoacetate under acidic conditions. The reaction proceeds through a series of steps including cyclization and amination to form the desired quinoline derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, pressure, and catalysts can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-7,8-dimethyl-3-ethylquinoline undergoes various chemical reactions including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Tetrahydroquinoline derivatives
Substitution: Various substituted quinoline derivatives depending on the reagents used
Scientific Research Applications
2-Amino-7,8-dimethyl-3-ethylquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-7,8-dimethyl-3-ethylquinoline is not fully understood. it is believed to interact with various molecular targets and pathways, including DNA intercalation and enzyme inhibition. These interactions can lead to changes in cellular processes and biological activities.
Comparison with Similar Compounds
Similar Compounds
- 2-Aminoquinoline
- 7,8-Dimethylquinoline
- 3-Ethylquinoline
Comparison
2-Amino-7,8-dimethyl-3-ethylquinoline is unique due to the presence of both amino and ethyl groups on the quinoline ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications.
Properties
CAS No. |
948293-90-1 |
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Molecular Formula |
C13H16N2 |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
3-ethyl-7,8-dimethylquinolin-2-amine |
InChI |
InChI=1S/C13H16N2/c1-4-10-7-11-6-5-8(2)9(3)12(11)15-13(10)14/h5-7H,4H2,1-3H3,(H2,14,15) |
InChI Key |
BGULAJXVBSPLPW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C2C(=C(C=CC2=C1)C)C)N |
Origin of Product |
United States |
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